molecular formula C19H21NO3S B2922045 N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034493-24-6

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B2922045
CAS No.: 2034493-24-6
M. Wt: 343.44
InChI Key: ATFCVWVGWOXMSZ-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative characterized by a 2-methoxyphenyl group attached to the cyclopropane ring and a 5-acetylthiophen-2-yl ethyl chain as the N-substituent. The cyclopropane scaffold is known for its structural rigidity and metabolic stability, making it a common motif in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-13(21)17-8-7-14(24-17)9-12-20-18(22)19(10-11-19)15-5-3-4-6-16(15)23-2/h3-8H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFCVWVGWOXMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.

Structural Overview

The compound features a cyclopropane ring, an acylamide functional group, and aromatic substituents, specifically a thiophene derivative and a methoxy-substituted phenyl group. These structural elements contribute to its unique chemical properties and potential pharmacological applications.

Molecular Structure

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O2_{2}S1_{1}
  • Key Functional Groups :
    • Cyclopropane
    • Acylamide
    • Thiophene
    • Methoxyphenyl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the cyclopropane ring.
  • Introduction of the acylamide functionality.
  • Substitution reactions to incorporate the thiophene and methoxy groups.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in pharmacology. Compounds with similar structures have shown promise in the following areas:

  • Anticancer Activity : Compounds featuring thiophene moieties have been linked to anticancer properties due to their ability to interact with cellular pathways involved in tumor growth.
  • Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory activity by modulating inflammatory mediators.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique biological activity of this compound. The following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
5-AcetylthiopheneContains thiophene and acetyl groupSimpler structure, lacks cyclopropane
N-(2-Ethoxyphenyl)cyclopropanecarboxamideCyclopropane and phenolic substituentDifferent substituent on nitrogen
1-Methoxy-2-naphthamideContains naphthalene instead of phenolLarger aromatic system with different reactivity

Research Findings and Case Studies

Recent studies have explored the interaction of similar compounds with biological targets such as enzymes and receptors. For instance, research has demonstrated that derivatives of cyclopropane can effectively modulate receptor activity, indicating that this compound may also possess similar capabilities.

  • Study on Anticancer Properties : A study published in Pharmaceutical Research highlighted that compounds with thiophene rings exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
  • Inflammation Modulation : Research indicated that methoxy-substituted phenolic compounds could inhibit pro-inflammatory cytokines, which aligns with the expected activity of this compound .
  • Antimicrobial Efficacy : A comparative analysis showed that similar compounds displayed broad-spectrum antimicrobial activity, supporting further investigation into the potential use of this compound against resistant bacterial strains .

Comparison with Similar Compounds

Structural Features

Core Cyclopropane Carboxamide Scaffold

The cyclopropane carboxamide core is shared across multiple analogs:

  • N-Phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide (): Features a piperidyl-phenylethyl substituent instead of the acetylthiophen ethyl group. The piperidyl moiety may enhance CNS penetration but reduce solubility compared to the acetylthiophen chain .
  • 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (): Substitutes the acetylthiophen ethyl group with a hydroxyiminoethyl chain.
Substituent Variations
  • N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Replaces the 2-methoxyphenyl group with a phenyl ring and a 4-methoxyphenoxy side chain. The phenoxy group increases steric bulk and may alter metabolic pathways compared to the compact acetylthiophen ethyl chain .
Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound C₂₀H₂₂N₂O₃S 2-Methoxyphenyl, 5-Acetylthiophen-2-yl ethyl ~376.5 High lipophilicity (acetylthiophen), rigid cyclopropane core
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₃H₁₆N₂O₃ 2-Methoxyphenyl, hydroxyiminoethyl ~248.3 Hydrogen-bonding capability, lower molecular weight
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₁H₂₅NO₃ Phenyl, 4-methoxyphenoxy, diethylamide ~339.4 Increased steric bulk, phenoxy group
N-(Cyclooctylideneamino)-2-phenylcyclopropane-1-carboxamide C₁₈H₂₄N₂O Cyclooctylideneamino, phenyl 284.4 Conformational constraints, hydrophobic

Physicochemical Properties

  • Lipophilicity: The acetylthiophen ethyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., hydroxyiminoethyl in ). This could enhance membrane permeability but reduce aqueous solubility .
  • Solubility: Compounds with bulky hydrophobic groups (e.g., cyclooctylideneamino in ) exhibit lower solubility than the target compound, which benefits from the moderately polar acetylthiophen moiety .

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